“4-[(3-Fluorophenyl)methoxy]benzoic acid” is a chemical compound with the molecular formula C₁₄H₁₁FO₃ . It has a mass of 246.2343 dalton .
The canonical SMILES representation of “4-[(3-Fluorophenyl)methoxy]benzoic acid” is C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)O
. This representation provides a text notation for the compound’s molecular structure.
“4-[(3-Fluorophenyl)methoxy]benzoic acid” has a mass of 246.2343 dalton and a chemical formula of C₁₄H₁₁FO₃ .
4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid is an organic compound with the molecular formula and a molecular weight of 246.23 g/mol. This compound features a fluorobenzyl group linked to a benzenecarboxylic acid moiety via an ether connection. It is recognized for its utility in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals, including its role as an impurity in the synthesis of safinamide, a medication used for treating Parkinson's disease .
The synthesis of 4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-fluorobenzyl chloride or bromide. This reaction is facilitated by a base such as potassium carbonate or potassium hydroxide in an organic solvent like dimethylformamide or ethanol under reflux conditions.
The molecular structure of 4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid consists of:
4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid can undergo several chemical transformations:
The mechanism of action for compounds like 4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid involves several biochemical pathways:
4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid finds applications primarily in:
The synthesis of 4-[(3-fluorobenzyl)oxy]benzenecarboxylic acid hinges on the formation of the benzyl ether linkage via nucleophilic aromatic substitution (SNAr). This typically involves the reaction of 4-hydroxybenzoic acid (or a protected derivative) with 3-fluorobenzyl bromide under basic conditions. The phenolic oxygen acts as the nucleophile, displacing bromide to form the ether bond. Key challenges include:
Table 1: Optimization of Etherification Conditions
Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | None | Acetone | 60 | 62 |
K₂CO₃ | TBAB (5 mol%) | Acetone | 60 | 88 |
Cs₂CO₃ | TBAB (5 mol%) | DMF | 25 | 92 |
A three-step cascade efficiently delivers the target acid while minimizing purification:
Phase-transfer catalysis (PTC) is pivotal for interfacial reactions involving ionic species. For this compound, PTC addresses:
Table 2: PTC Solvent System Performance
Catalyst | Aqueous Phase | Organic Phase | Conversion (%) |
---|---|---|---|
TBAB | 50% NaOH | Toluene | 75 |
Methyltrioctylammonium Cl⁻ | 50% NaOH | CH₂Cl₂ | 92 |
BTBAMBB + 0.04M NaCl | 40% NaOH | Toluene | 98 |
Green synthesis techniques minimize environmental impact while improving efficiency:
Table 3: Energy Input Comparison
Method | Reaction Time | Temperature (°C) | Yield (%) | Energy Use (kJ/mol) |
---|---|---|---|---|
Conventional Heating | 8 h | 80 | 88 | 320 |
Microwave | 25 min | 120 | 94 | 85 |
Ultrasound + PTC | 2 min | 30 | 98 | 40 |
Purification challenges stem from the compound’s physicochemical properties:
Table 4: Crystallization Outcomes
Solvent System | Ratio (v/v) | Cooling Rate (°C/min) | Purity (%) | Recovery (%) |
---|---|---|---|---|
Ethanol/Water | 2:1 | 2.0 | 97 | 65 |
Ethanol/Water | 3:1 | 0.5 | 99.5 | 82 |
Methanol/Water | 4:1 | 1.0 | 98 | 70 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: